molecular formula C8H18Cl2N4O B7971561 4-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride hydrate

4-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride hydrate

Numéro de catalogue: B7971561
Poids moléculaire: 257.16 g/mol
Clé InChI: FYRSTVVNTSXARI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Chemical Structure and Properties
4-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride hydrate (CAS 297172-18-0) is a heterocyclic compound featuring a piperidine ring substituted with a 4-methyl-4H-1,2,4-triazole moiety at the 3-position. Its molecular formula is C₈H₁₄N₄·2HCl·H₂O, with a molar mass of 243.13 g/mol . Key physicochemical properties include:

  • Predicted pKa: 9.84 ± 0.10, indicating moderate basicity .
  • Density: 1.29 ± 0.1 g/cm³ .
  • Storage: Requires storage under inert gas (nitrogen/argon) at 2–8°C, suggesting sensitivity to moisture or oxidation .

The compound is synthesized via nucleophilic substitution or coupling reactions, often involving piperidine derivatives and triazole precursors. Its dihydrochloride hydrate form enhances stability and solubility for pharmaceutical applications .

Propriétés

IUPAC Name

4-(4-methyl-1,2,4-triazol-3-yl)piperidine;hydrate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4.2ClH.H2O/c1-12-6-10-11-8(12)7-2-4-9-5-3-7;;;/h6-7,9H,2-5H2,1H3;2*1H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYRSTVVNTSXARI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1C2CCNCC2.O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Analyse Des Réactions Chimiques

4-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride hydrate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include ethyl bromoacetate and sodium sulphate . The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

4-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride hydrate has a wide range of scientific research applications:

Mécanisme D'action

The mechanism of action of 4-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride hydrate involves its interaction with specific molecular targets. The triazole ring in the compound is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . The exact pathways involved depend on the specific application and target.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogs

Compound Name CAS RN Molecular Formula Key Features References
4-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine hydrochloride 297171-80-3 C₈H₁₃ClN₄ Lacks hydrate; higher solubility in organic solvents.
Piperidine, 3-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)-, hydrochloride (1:2) 1305712-63-3 C₁₀H₁₆N₄·2ClH Cyclopropyl substituent increases lipophilicity (MW 265.18 g/mol).
4-(4H-1,2,4-Triazol-3-yl)piperidine dihydrochloride hydrate N/A C₇H₁₆Cl₂N₄O No methyl group on triazole; reduced steric hindrance.
4-(4H-1,2,4-Triazol-4-yl)piperidine dihydrochloride 1609407-68-2 C₇H₁₄Cl₂N₄ Triazole substitution at 4-position alters electronic properties.

Physicochemical Properties

  • Lipophilicity : The cyclopropyl analog (CAS 1305712-63-3) has higher molecular weight (265.18 g/mol) and likely greater membrane permeability compared to the methyl-substituted target compound (243.13 g/mol) .
  • Solubility: The hydrate form of the target compound improves aqueous solubility, critical for bioavailability in drug formulations . In contrast, non-hydrated analogs (e.g., CAS 297171-80-3) may favor organic solvents .
  • Basicity : The target compound’s pKa (9.84) is comparable to other piperidine-triazole derivatives, which typically range from 8.5–10.5, influencing protonation states under physiological conditions .

Key Research Findings

  • Structural Optimization : Methyl substitution on the triazole ring (as in the target compound) improves metabolic stability compared to unsubstituted triazoles, as shown in pharmacokinetic studies of analogs like TT001 .
  • Crystallography : Tools like SHELXL and ORTEP-3 have been pivotal in resolving the crystal structures of similar compounds, aiding in understanding their conformational flexibility .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.